[(2-Ethylphenyl)amino](oxo)acetic acid
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Overview
Description
(2-Ethylphenyl)aminoacetic acid is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol It is a derivative of acetic acid where the hydrogen atom of the amino group is replaced by a 2-ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)aminoacetic acid typically involves the reaction of 2-ethylphenylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{C}_8\text{H}_9\text{NH}_2 + \text{C}_2\text{H}2\text{O}3 \rightarrow \text{C}{10}\text{H}{11}\text{NO}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of (2-Ethylphenyl)aminoacetic acid may involve the use of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and consistency of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylphenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(2-Ethylphenyl)aminoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethylphenyl)aminoacetic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylphenyl)aminoacetic acid
- (2-Propylphenyl)aminoacetic acid
- (2-Butylphenyl)aminoacetic acid
Uniqueness
(2-Ethylphenyl)aminoacetic acid is unique due to the presence of the 2-ethylphenyl group, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and can influence its reactivity and applications.
Properties
IUPAC Name |
2-(2-ethylanilino)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-7-5-3-4-6-8(7)11-9(12)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZMNPJDVPTESD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406425 |
Source
|
Record name | [(2-ethylphenyl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50740-38-0 |
Source
|
Record name | [(2-ethylphenyl)amino](oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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